N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
2-methyl-N-(1,4-dioxaspiro[4.5]decan-8-ylidene)propane-2-sulfinamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane ring system fused with a 1,4-dioxane ring and a sulfinamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1,4-dioxaspiro[45]decan-8-ylidene)propane-2-sulfinamide typically involves multiple steps, starting from readily available precursors
Formation of the Spirocyclic Core: The spiro[4.5]decane ring system can be synthesized via a cyclization reaction involving a suitable dioxane precursor.
Introduction of the Sulfinamide Group: The sulfinamide group can be introduced through a condensation reaction between a sulfinylamine and the spirocyclic intermediate.
Industrial Production Methods
Industrial production of 2-methyl-N-(1,4-dioxaspiro[4.5]decan-8-ylidene)propane-2-sulfinamide may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1,4-dioxaspiro[4.5]decan-8-ylidene)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives under oxidative conditions.
Reduction: Reduction of the sulfinamide group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-(1,4-dioxaspiro[4.5]decan-8-ylidene)propane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,4-dioxaspiro[4.5]decan-8-ylidene)propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various biochemical processes. The spirocyclic structure may also contribute to its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A precursor in the synthesis of the target compound, characterized by its spirocyclic structure.
Sulfinamide Derivatives: Compounds containing the sulfinamide functional group, which exhibit similar reactivity and applications.
Uniqueness
2-methyl-N-(1,4-dioxaspiro[4.5]decan-8-ylidene)propane-2-sulfinamide is unique due to the combination of its spirocyclic core and sulfinamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C12H21NO3S |
---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-ylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H21NO3S/c1-11(2,3)17(14)13-10-4-6-12(7-5-10)15-8-9-16-12/h4-9H2,1-3H3 |
InChI Key |
ONIGMBFFLWOJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
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